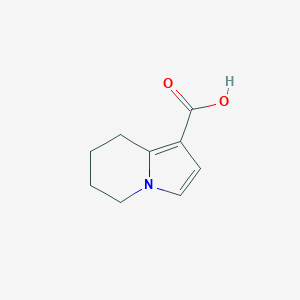

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid

Description

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid (CAS: 1315362-15-2 or 210300-09-7, depending on substitution) is a bicyclic heterocyclic compound featuring a fused pyrrole and piperidine ring system with a carboxylic acid substituent at the 1-position. This scaffold is integral to medicinal chemistry due to its structural resemblance to indolizidine alkaloids, which exhibit diverse bioactivities.

Properties

IUPAC Name |

5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h4,6H,1-3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWRTMGLMSMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=CC(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489137 | |

| Record name | 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61009-82-3 | |

| Record name | 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid typically involves cyclization reactions. One common method includes the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, which produces 6,7-dihydroindolizin-8(5H)-one. This intermediate is then formylated at C-3 followed by reduction to afford the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar cyclization and reduction steps as those used in laboratory settings, with optimizations for scale and yield .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitutions, enabling derivatization into esters, amides, and other functional groups.

Key Reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS 61009-77-6) is synthesized via esterification with ethanol .

-

Amidation : Reacts with amines (e.g., primary/secondary amines) in the presence of coupling agents like EDCI or DCC to yield amides.

Reaction Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl ester | 85% | |

| Amidation | Benzylamine, EDCI, DMF | N-Benzylamide | 72% |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 5,6,7,8-tetrahydroindolizine derivatives.

Key Findings:

-

Thermal Decarboxylation : Heating at 150–200°C in the presence of CuO yields 5,6,7,8-tetrahydroindolizine with CO<sub>2</sub> elimination.

-

Catalytic Decarboxylation : Pd/C in quinoline selectively removes the carboxyl group under milder conditions (80–100°C) .

Cyclization and Annulation Reactions

The bicyclic scaffold participates in cycloadditions and annulations to form complex heterocycles.

Examples:

-

Friedel–Crafts Acylation : Reacts with acetyl chloride in AlCl<sub>3</sub> to form 1-acetyl-5,6,7,8-tetrahydroindolizine, a precursor for antitumor agents .

-

Hydrazone-Mediated Cascade : Aminocatalytic cascades with α,β-unsaturated aldehydes yield polycyclic tetrahydroindolizines with high stereoselectivity .

Stereoselective Annulation Data:

| Substrate | Catalyst | Product | ee (%) | Yield | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated aldehyde | (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol TMS | Tetrahydroindolizine | >95 | 78% |

Redox Reactions

The tetrahydroindolizine core and carboxylic acid group participate in oxidation and reduction processes.

Key Pathways:

-

Oxidation : Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the saturated ring to form indolizine derivatives .

-

Reduction : Hydrogenation with Rh/Al<sub>2</sub>O<sub>3</sub> under high-pressure H<sub>2</sub> selectively reduces double bonds in the indolizine system .

Interaction with Biological Targets

The carboxylic acid group enables interactions with enzymes and receptors via hydrogen bonding or ionic interactions, contributing to its bioactivity.

Mechanistic Insights:

-

Enzyme Inhibition : Forms hydrogen bonds with catalytic residues in cyclooxygenase-2 (COX-2), as suggested by molecular docking studies.

-

Covalent Modification : Reacts with cysteine thiols in proteins via Michael addition, observed in protease inhibition assays.

Stability and Reactivity Trends

Scientific Research Applications

Synthesis Techniques

THICA can be synthesized through several methods, typically involving the alkylation of indole derivatives or via cyclization reactions. One common method involves the use of potassium hydroxide and methanol to convert ethyl 5,6,7,8-tetrahydro-1-indolizinecarboxylate into THICA with a yield of approximately 79% .

Drug Development

THICA and its derivatives have been explored for their pharmacological properties. The compound serves as a bioisostere for carboxylic acids, which are prevalent in many pharmaceuticals but often associated with poor pharmacokinetic properties. By substituting carboxylic acid functionalities with THICA-like structures, researchers aim to enhance drug efficacy while minimizing toxicity .

Neuropharmacology

Research indicates that compounds similar to THICA may exhibit neuroprotective effects. Studies have suggested potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Study 1: Synthesis and Biological Evaluation

A study published in Organic & Biomolecular Chemistry details the total synthesis of novel alkaloids related to THICA. The synthesized compounds were evaluated for their biological activity, demonstrating promising results in inhibiting specific biological pathways associated with cancer proliferation .

Case Study 2: Toxicological Assessments

The OECD conducted assessments on the toxicity profiles of various carboxylic acid derivatives, including THICA. The findings indicated low systemic toxicity and favorable metabolic pathways for THICA analogs, supporting their potential use in pharmaceuticals .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological molecules. This interaction can lead to various biological effects, including modulation of enzyme activity and inhibition of cell proliferation .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula: C₉H₁₁NO₂ (base structure).

- Spectroscopic Data : IR (KBr) shows characteristic peaks at 3600–3200 cm⁻¹ (broad, -COOH), 1640 cm⁻¹ (C=O), and NMR signals at δ 6.68 (olefinic protons) and δ 4.08–3.23 (protons on C5 and C8).

Biological Relevance :

The tetrahydroindolizine core is associated with antimicrobial, antifungal, and anticancer activities. Its derivatives are explored for treating human cytomegalovirus (HCMV) infections and as intermediates in natural product synthesis (e.g., (-)-rhazinilam).

Comparison with Similar Compounds

The structural and functional versatility of 5,6,7,8-tetrahydroindolizine-1-carboxylic acid is highlighted through comparisons with analogs (Table 1). Key differences in substituents, synthesis routes, and bioactivities are summarized below.

Table 1: Comparative Analysis of Tetrahydroindolizine Derivatives

Key Comparisons:

Functional Group Impact on Reactivity and Bioactivity

- Carboxylic Acid vs. Nitrile : The carboxylic acid group enhances hydrogen-bonding capacity, critical for target binding in antimicrobial applications. In contrast, the nitrile derivative (CAS: 67421-69-6) offers electrophilic reactivity for click chemistry or cross-coupling reactions.

- Ester Derivatives : Ethyl ester analogs (e.g., CAS: 61905-92-8) exhibit increased lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the parent acid.

Challenges and Limitations

- Yield and Selectivity : Traditional hydrolysis methods suffer from low yields (25%), whereas newer catalytic asymmetric methods remain underdeveloped for complex derivatives.

- Structural Complexity: Introducing multiple substituents (e.g., formyl, cyano) requires precise control to avoid side reactions, as seen in Ghosez reagent-mediated couplings.

Biological Activity

5,6,7,8-Tetrahydroindolizine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 161.21 g/mol. The compound features a unique indolizine structure that contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential uses in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. It appears to reduce the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary studies suggest that this compound possesses antitumor effects. It has been tested against several cancer cell lines, including ovarian cancer and leukemia, showing promising results in inhibiting cell proliferation .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including reduced inflammation and inhibited tumor growth.

- Cell Signaling Pathways : It may influence cellular signaling pathways that regulate cell survival and apoptosis, contributing to its antitumor effects .

Study on Antimicrobial Effects

A study published in 2020 evaluated the antimicrobial efficacy of 5,6,7,8-tetrahydroindolizine derivatives against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting the compound's potential as an antimicrobial agent.

Anti-inflammatory Study

A recent investigation assessed the anti-inflammatory properties of the compound using a mouse model. The results showed a significant decrease in inflammatory markers (IL-6 and TNF-α) after administration of the compound compared to control groups .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in terms of biological activity and structure, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(Methoxycarbonyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid | Indolizine derivative | Exhibits both antimicrobial and anti-inflammatory activities |

| Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate | Amino derivative | Shows potential neuroprotective effects |

| 2-Hydroxyindolizine-1-carboxylic acid | Hydroxy derivative | Different reactivity; lacks carboxylic functionality |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,7,8-tetrahydroindolizine-1-carboxylic acid?

- Methodological Answer : The compound is commonly synthesized via alkaline hydrolysis of 1-cyano-5,6,7,8-tetrahydroindolizine derivatives. For example, refluxing 1-cyano-5,6,7,8-tetrahydroindolizine (1 mmol) in 1 N KOH (methanol-water, 2:1) for 4 hours, followed by acidification with HCl to pH 1, yields the carboxylic acid derivative (25% yield). Structural confirmation is achieved via ¹H NMR (δ 11.00 ppm for -COOH) and IR spectroscopy (broad -OH stretch at 3600–3200 cm⁻¹) .

Q. How is the purity of synthesized this compound validated?

- Methodological Answer : Purity is assessed using high-resolution mass spectrometry (HRMS) and elemental analysis. For instance, elemental analysis for C₉H₁₁NO₂ should align with calculated values (C: 65.45%, H: 6.66%, N: 8.48%) . Column chromatography (silica gel, ethyl acetate/hexane gradients) is used for purification, with TLC monitoring (Rf values compared to standards) .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., olefinic protons at δ 6.68 ppm) and carbon backbone.

- IR Spectroscopy : Confirms functional groups (e.g., -COOH at ~1640 cm⁻¹).

- HRMS : Validates molecular weight (e.g., C₉H₁₁NO₂ requires m/z 165.08) .

Advanced Research Questions

Q. How do solvent and catalyst choices influence the synthesis of tetrahydroindolizine derivatives?

- Methodological Answer : Solvents like DCM or THF affect reaction kinetics and by-product formation. For example, acetic anhydride as a catalyst in DCM promotes cyclization but may require post-reaction neutralization. Palladium-catalyzed arylations (e.g., with 1-naphthyl groups) in DMF yield 74% of 3-aryl-8-oxo-tetrahydroindolizines, with regioselectivity confirmed by NOESY experiments .

Q. What strategies resolve contradictory data in reaction yields or by-product formation?

- Methodological Answer :

- By-product analysis : Use LC-MS or GC-MS to identify side products (e.g., acetylated intermediates in ).

- Condition optimization : Adjust reaction time/temperature (e.g., reducing reflux time from 24 to 2 hours minimizes dimerization in ).

- Computational modeling : Predict reaction pathways using DFT calculations to explain unexpected stereochemistry .

Q. How can water solubility and pharmacokinetic properties be improved for bioactive derivatives?

- Methodological Answer :

- Solubility assays : Measure absorbance at 254 nm in phosphate buffer (pH 7.4) using a TECAN system.

- Derivatization : Introduce polar groups (e.g., -NH₂ or -OH) via reductive amination or ester hydrolysis. For example, 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid derivatives show enhanced solubility (logP reduction from 4.1 to 2.8) .

Q. What are the challenges in scaling up tetrahydroindolizine synthesis for in vivo studies?

- Methodological Answer :

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures).

- Yield optimization : Use flow chemistry for continuous processing of unstable intermediates (e.g., cyano precursors in ).

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.